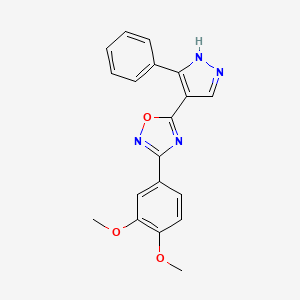
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a versatile chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzhydryl group and a pyrrolidin-1-yl moiety. It has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant and analgesic agents .
Métodos De Preparación
The synthesis of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with urea to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidin-1-yl moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzhydryl group typically yields benzhydryl alcohol or ketone derivatives, while reduction of the pyrrolidin-1-yl moiety results in reduced pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. .
Biology: In biological research, this compound is used to study the effects of its derivatives on cellular processes. .
Medicine: The compound has been investigated for its anticonvulsant and analgesic properties. .
Industry: In industrial applications, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to inhibit voltage-gated sodium channels and modulate calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the propagation of seizure activity .
In terms of its analgesic effects, the compound may interact with NMDA receptors and other pain-related pathways, leading to reduced pain perception . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to modulate ion channels and receptors is a key factor .
Comparación Con Compuestos Similares
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be compared to other similar compounds, such as:
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidin-1-yl moiety but differs in the presence of a benzhydryl group.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have a similar pyrrolidin-1-yl structure but with different alkyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-19-11-12-20(27)25(19)14-16-29-15-13-23-22(28)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVXJUXPKAJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2600965.png)
![1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2600966.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/new.no-structure.jpg)
![(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2600969.png)

![1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2600975.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2600979.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600981.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide](/img/structure/B2600983.png)


